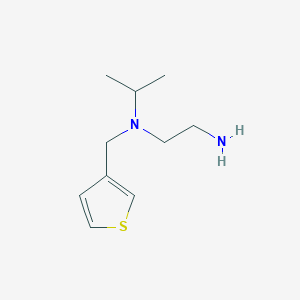

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine

Description

N¹-Isopropyl-N¹-(thiophen-3-ylmethyl)ethane-1,2-diamine is a secondary amine derivative characterized by a 1,2-ethanediamine backbone substituted at the N¹ position with isopropyl and thiophen-3-ylmethyl groups. This compound has been cataloged as a pharmaceutical intermediate or fine chemical, though it is currently listed as discontinued by suppliers like CymitQuimica . Limited published data exist on its synthesis, biological activity, or physicochemical properties, suggesting its primary use in exploratory research or niche applications.

Properties

IUPAC Name |

N'-propan-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-9(2)12(5-4-11)7-10-3-6-13-8-10/h3,6,8-9H,4-5,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIZTOIFOMUJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine typically involves the reaction of thiophen-3-ylmethylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted amines .

Scientific Research Applications

N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine is utilized in several scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. It may act as a ligand, binding to metal ions or other biomolecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Sulfur vs. Nitrogen Heterocycles :

- The thiophene group in the target compound contrasts with the thiazole in , where sulfur and nitrogen positions alter electronic distribution and hydrogen-bonding capacity. Thiophene’s aromaticity may favor hydrophobic interactions, while thiazole’s nitrogen could enhance solubility.

Aromatic vs.

Commercial Viability: The target compound’s discontinued status contrasts with analogues like the thiazole and nitrobenzyl derivatives, which remain available.

Biological Activity

N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine

- Molecular Formula : C11H20N2S

- CAS Number : 66568969

- Molecular Weight : 212.36 g/mol

Research indicates that compounds similar to N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine may exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene-based compounds possess antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Some studies have shown that compounds with similar structures can induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of cell proliferation pathways.

- Neuroprotective Effects : There is emerging evidence that certain thiophene derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antibacterial properties of thiophene derivatives against various bacterial strains. The results indicated significant inhibition zones for N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting strong antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

The mechanism appears to involve the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.

Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine demonstrated a protective effect. The compound reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Case Studies

A recent clinical study investigated the effects of thiophene derivatives in patients with chronic infections and cancer. Patients receiving a treatment regimen including N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine showed improved clinical outcomes and reduced infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.